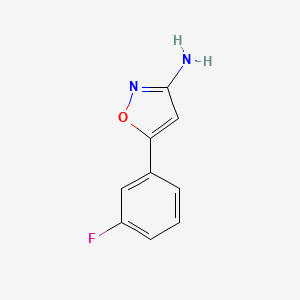
5-(3-氟苯基)-1,2-恶唑-3-胺
描述
5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Fluorophenyl)-1,2-oxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)-1,2-oxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
5-(3-氟苯基)-1,2-恶唑-3-胺 的核心结构已被确定为开发新型抗菌剂的潜在支架。3-氟苯基 部分的存在表明它可能有效地防止细菌和真菌产生耐药形式。 该化合物可以作为合成具有中等抗真菌活性的物质的起点,例如针对念珠菌属的抗真菌活性。 .
癌症研究
在癌症研究中,该化合物中的3-氟苯基 基团引起了人们的兴趣,因为它在抑制犬尿氨酸途径中的酶方面具有潜在作用。该途径在癌症中经常被激活,抑制它可能是癌症治疗的一种策略。 该化合物的结构可以被修饰以增强其泛抑制效力,从而可能导致新的癌症疗法 .
药物设计
5-(3-氟苯基)-1,2-恶唑-3-胺 可用于药物设计,特别是通过生物等排体置换。例如,用二茂铁基取代苯环,可以得到具有改善的效力和选择性的化合物。 这种方法可以产生具有增强治疗特性的新型药物 .
席夫碱的合成
该化合物可以作为合成席夫碱的前体,席夫碱是一类有机化合物,具有多种用途,包括用作配位化学中的配体。 从该化合物衍生的席夫碱可能表现出材料科学和催化中使用的独特性质 .
分子对接研究
5-(3-氟苯基)-1,2-恶唑-3-胺: 衍生物可用于分子对接研究,以阐明抗菌和抗真菌活性的机制。 这些研究有助于了解这些化合物如何与生物靶标相互作用,例如拓扑异构酶 IV 和二氢叶酸还原酶,这些靶标在病原体的生命周期中至关重要 .
细胞毒性评估
该化合物可用于评估各种细胞系中的细胞毒性。这对于确定新药的安全性和了解其潜在副作用至关重要。 这是药物开发过程中的一个关键步骤,确保只有具有可接受安全边际的化合物才能进入临床试验 .
抗真菌活性
5-(3-氟苯基)-1,2-恶唑-3-胺 的特定衍生物在抗真菌应用中显示出希望。 它们可以进一步开发用于治疗机会性真菌感染,这些感染对免疫功能低下患者(例如接受化疗或器官移植后的患者)来说是一个重大问题 .
耐药机制研究
研究针对现有药物的耐药机制对于开发新的治疗方法至关重要,5-(3-氟苯基)-1,2-恶唑-3-胺 及其衍生物可用于探索病原体如何产生耐药性,从而导致更有效和持久抗菌疗法的产生 .
作用机制
Target of Action
The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor . This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response .
Mode of Action
5-(3-Fluorophenyl)-1,2-oxazol-3-amine functions as an antagonist of the PAR-1 receptor . It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .
Biochemical Pathways
The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .
Pharmacokinetics
The pharmacokinetic properties of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes . The compound has a long elimination half-life, and it is excreted through feces and urine . These properties impact the compound’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .
属性
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLOFXXXNEIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
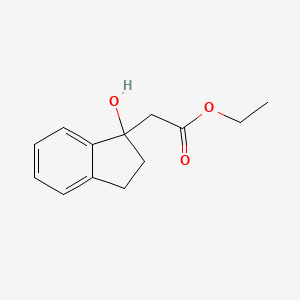
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
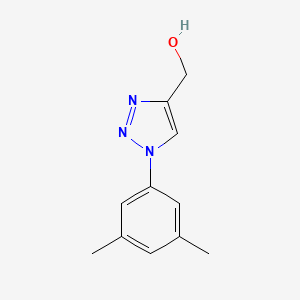
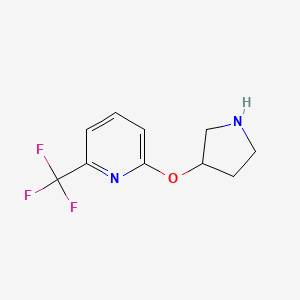
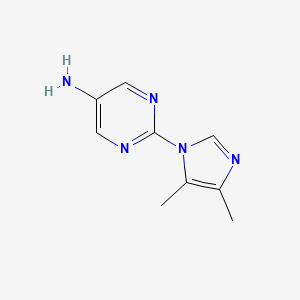
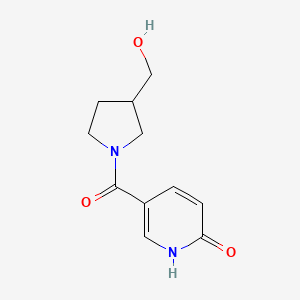
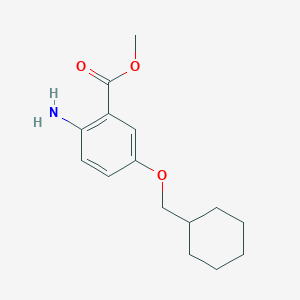
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)
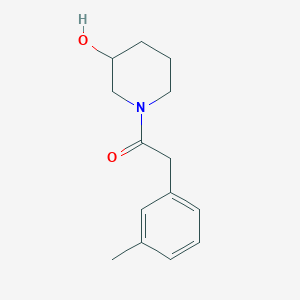
![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
